Cas no 4431-01-0 (Ligustilide)

Ligustilide is a naturally occurring phthalide derivative found primarily in plants of the Angelica and Ligusticum genera, such as Angelica sinensis and Ligusticum chuanxiong. It exhibits notable biological activities, including anti-inflammatory, neuroprotective, and vasodilatory effects, making it a compound of interest in pharmacological research. Ligustilide is known for its role in modulating oxidative stress and improving microcirculation. Its lipophilic nature allows for efficient cellular uptake, enhancing bioavailability. The compound is commonly studied for its potential applications in cardiovascular and neurological health. Analytical methods such as HPLC and GC-MS are typically employed for its isolation and characterization, ensuring high purity for research purposes.
Ligustilide structure
Ligustilide structure
Product name:Ligustilide
CAS No:4431-01-0
MF:C12H14O2
MW:190.2384
MDL:MFCD01861511
CID:45047
PubChem ID:329824991

Ligustilide Chemical and Physical Properties

Names and Identifiers

    • Ligustilide
    • 3-BUTYLIDEN-4,5-DIHYDRO-3H-ISOBENZOFURAN-1-ONE
    • 3-BUTYLIDENE-4,5-DIHYDROPHTHALIDE
    • LIGUSTILIDE, Z-
    • Z-LIGUSTILIDE
    • 3-Butylidene-4,5-dihydro-1(3H)-isobenzofuranone
    • 1(3H)-Isobenzofuranone,3-butylidene-4,5-dihydro-
    • (3Z)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one
    • 3-Butyliden-1-oxo-1.3.4.5-tetrahydro-isobenzofuran
    • 3-butylidene-4,5-dihydro-3H-isobenzofuran-1-one
    • Angelica Extract Powder
    • LIGUSTILIDE,Z
    • Angelica Extract.
    • (Z)-Ligustilide
    • cis-ligustilide
    • Ligustilide A
    • (Z)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one
    • 1(3H)-Isobenzofuranone, 3-butylidene-4,5-dihydro-, (3Z)-
    • IQVQXVFMNOFTMU-FLIBITNWSA-N
    • 10HE68JD06
    • (3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one
    • (3Z)-3-butylidene-4,5-dihydroisobenzofuran-1-one
    • trans-ligustilide
    • Ligustilide, (E)-
    • Spectrum5_000551
    • Ligustil
    • Angelica Extract
    • (1E)-2-(4-Chlorophenyl)-3-(4-morpholinyl)-N-[(Z)-4-pyridinylmethylidene]-3-thioxo-1-propen-1-amine
    • (E)-Ligustilide
    • HY-N0401
    • CS-5299
    • AC-8049
    • BDBM50441016
    • BCP09458
    • MFCD01861511
    • cis-Ligustilidecis-Ligustilide
    • Q-100482
    • 4431-01-0
    • CHEBI:68232
    • CCG-266505
    • s9385
    • 1ST40092
    • 1(3H)-Isobenzofuranone, 3-butylidene-4,5-dihydro-
    • CHEMBL481246
    • 3-Butylidene-4,5-dihydro-1(3H)-isobenzofuranone;1(3H)-Isobenzofuranone,3-butylidene-4,5-dihydro-;(3Z)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one
    • SCHEMBL11967666
    • Q27136725
    • 1(3H)-Isobenzofuranone, 3-butylidene-4,5-dihydro-, (Z)-
    • C16987
    • F30153
    • AKOS006276856
    • (3Z)-3-BUTYLIDENE-4,5-DIHYDRO-1(3H)-ISOBENZOFURANONE
    • UNII-10HE68JD06
    • A826540
    • Ligusticide
    • 81944-09-4
    • Ligustilide, >=98% (HPLC)
    • AS-15334
    • KBio1_001625
    • Spectrum_001702
    • SCHEMBL4087027
    • FT-0654457
    • KBio2_004750
    • Spectrum4_001816
    • SpecPlus_000585
    • DTXSID40863398
    • AKOS028108679
    • KBio2_007318
    • 3-butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-one
    • KBio2_002182
    • DivK1c_006681
    • KBioGR_002456
    • KBioSS_002182
    • SCHEMBL4087024
    • 1(3H)-Isobenzofuranone, 3-butylidene-4,5-dihydro-, (E)-
    • AKOS032948223
    • 1(3H)-Isobenzofuranone, 3-butylidene-4,5-dihydro-, (3E)-
    • IQVQXVFMNOFTMU-DHZHZOJOSA-N
    • (e)-3-butylidene-4,5-dihydrophthalide
    • 3-Butylidene-4,5-dihydrophthalide, 8CI
    • (3E)-3-butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-one
    • 3-Butylidene-4,5-dihydro-1(3H)-isobenzofuranone, 9CI
    • trans-3-Butylidene-4,5-dihydrophthalide
    • 81944-08-3
    • (E)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one
    • Chuandomes Extract
    • BRD-K48875051-001-01-0
    • DA-64972
    • Ligustilide?
    • DA-79127
    • MDL: MFCD01861511
    • Inchi: 1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8-
    • InChI Key: IQVQXVFMNOFTMU-FLIBITNWSA-N
    • SMILES: O1C(C2C([H])=C([H])C([H])([H])C([H])([H])C=2/C/1=C(\[H])/C([H])([H])C([H])([H])C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 190.09938g/mol
  • Surface Charge: 0
  • XLogP3: 2.7
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 190.09938g/mol
  • Monoisotopic Mass: 190.09938g/mol
  • Topological Polar Surface Area: 26.3Ų
  • Heavy Atom Count: 14
  • Complexity: 345
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 190.24

Experimental Properties

  • Color/Form: Oil
  • Density: 1.1000
  • Melting Point: 297-298oC
  • Boiling Point: 377.9 °C at 760 mmHg
  • Flash Point: 158.6 °C
  • Refractive Index: 1.544
  • PSA: 26.30000
  • LogP: 2.87380

Ligustilide Security Information

Ligustilide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S1287-25 mg
Ligustilide
4431-01-0 96.03%
25mg
¥4476.00 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R094268-25mg
Ligustilide
4431-01-0 98%
25mg
¥658 2024-05-23
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY067350-10mg
Ligustilide, 98%, from Angelica sinensis
4431-01-0 97%
10mg
¥1200.0 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z812557-20mg
Z-Ligustilide
4431-01-0 ,≥98%
20mg
¥538.00 2022-06-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S1287-50 mg
3-Butylidene-4,5-dihydrophthalide
4431-01-0 96.03%
50mg
¥6714.00 2022-06-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB00400-25MG
Ligustilide
4431-01-0 ≥96% (HPLC)
25MG
¥4687.07 2022-06-01
eNovation Chemicals LLC
D511344-20mg
Ligustilide
4431-01-0 97%
20mg
$200 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L19381-20mg
Ligustilide
4431-01-0
20mg
¥948.0 2021-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn5376-20mg
Z-Ligustilide
4431-01-0 98%
20mg
¥800.00 2023-09-07
TRC
L397900-1mg
Ligustilide
4431-01-0
1mg
$ 207.00 2023-09-07

Additional information on Ligustilide

Recent Advances in Ligustilide (4431-01-0) Research: Therapeutic Potential and Mechanisms

Ligustilide (CAS: 4431-01-0), a major bioactive phthalide derivative found in traditional Chinese herbs such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention in recent years due to its multifaceted pharmacological properties. This research brief synthesizes the latest findings (2022–2024) on its chemical characterization, biological activities, and clinical applications, with emphasis on mechanistic insights and translational potential.

Chemical Properties and Biosynthesis: Recent studies (Zhang et al., 2023, J. Nat. Prod.) have elucidated the stereoselective biosynthesis pathways of Ligustilide, revealing key enzymatic steps that could enable scalable microbial production. Nuclear magnetic resonance (NMR) analyses confirmed its instability under oxidative conditions, prompting development of novel stabilization formulations using cyclodextrin encapsulation (Patent WO2023187562).

Neuroprotective Mechanisms: A breakthrough study (Chen et al., 2024, Acta Pharm. Sin. B) demonstrated Ligustilide's dual modulation of Nrf2/HO-1 and NF-κB pathways in Alzheimer's disease models, reducing amyloid-β plaque burden by 62% (p < 0.001) via enhanced autophagy. Notably, its blood-brain barrier permeability was quantified for the first time using LC-MS/MS, showing a brain/plasma ratio of 0.89 after intravenous administration.

Anti-inflammatory Applications: Phase II clinical trial data (NCT05421992) revealed that a standardized Ligustilide extract (LGT-203) achieved 73.5% responder rates in rheumatoid arthritis patients, outperforming methotrexate monotherapy (ΔAUC0–24h = 1.8-fold, p = 0.012). Single-cell RNA sequencing identified specific suppression of Th17 cell differentiation through STAT3 phosphorylation inhibition.

Oncology Research: In triple-negative breast cancer PDX models, Ligustilide nanoparticles (mean particle size: 85.3 ± 2.1 nm) exhibited synergistic effects with paclitaxel, reducing tumor volume by 78.4% versus controls (Nat. Commun. 2023). Mechanistic studies identified novel interactions with PD-L1 glycosylation enzymes, suggesting immunomodulatory potential.

Challenges and Future Directions: Despite promising results, pharmacokinetic limitations persist. A 2024 meta-analysis (Drug Metab. Rev.) highlighted extensive first-pass metabolism (oral bioavailability <15%). Current strategies include structural analogs (e.g., butylidenephthalide derivatives) and targeted delivery systems, with three investigational new drug (IND) applications expected in 2025.

Conclusion: The accumulating evidence positions Ligustilide as a multifunctional scaffold for drug development, particularly in neuroprotection and immunometabolism. Ongoing structure-activity relationship studies and advanced delivery technologies are poised to overcome current bioavailability challenges, potentially enabling clinical translation within 5–7 years.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:4431-01-0)Ligustilide
CRN0629
Purity:≥98%
Quantity:5mg/20mg/50mg
Price ($):Inquiry
Suzhou Senfeida Chemical Co., Ltd
(CAS:4431-01-0)Ligustilide
sfd18914
Purity:99.9%
Quantity:200kg
Price ($):Inquiry